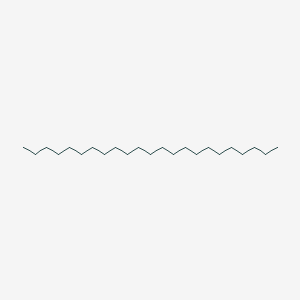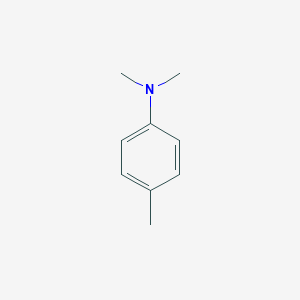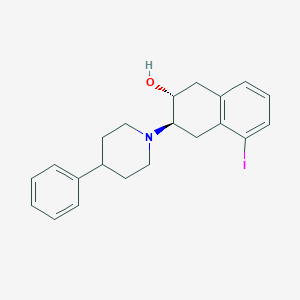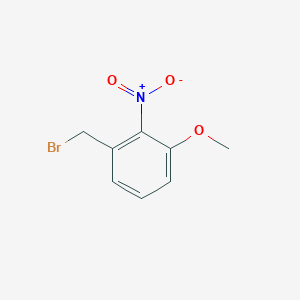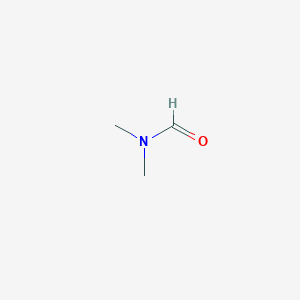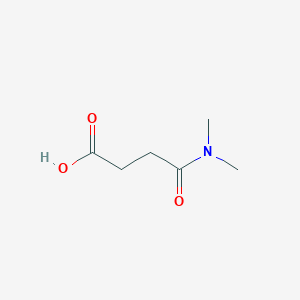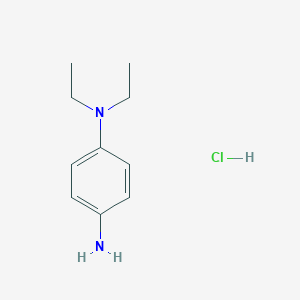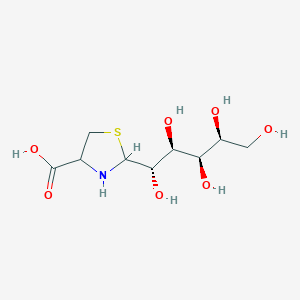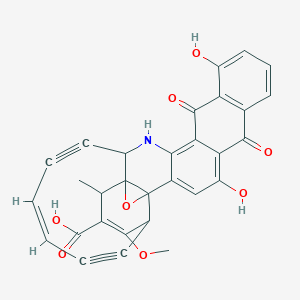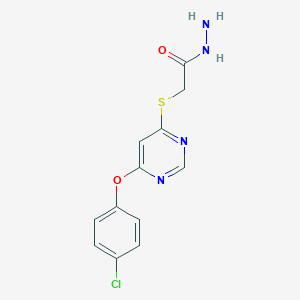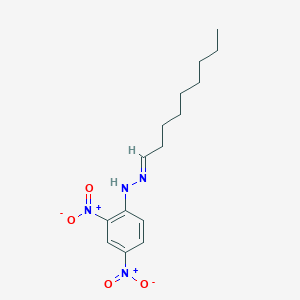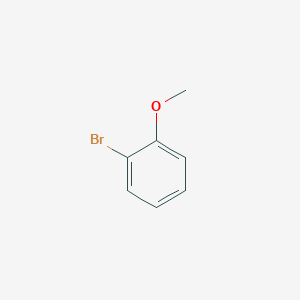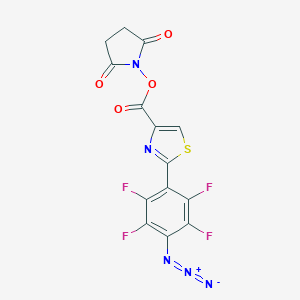
Satfpt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Satfpt is a chemical compound known for its unique structure and reactivity. It is often used in various scientific research applications due to its ability to form strong covalent bonds with biomolecules. This compound is particularly valuable in the fields of chemistry, biology, and medicine for its role in bioconjugation and crosslinking reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Satfpt typically involves multiple steps. One common method includes the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with thiazole-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of automated reactors and purification systems is common to streamline the production process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Satfpt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Hydrolysis: The succinimidyl ester group can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Copper Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.
Basic Conditions: Such as sodium hydroxide, are used for hydrolysis reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amides and Thioesters: Formed from substitution reactions with amines and thiols, respectively.
Scientific Research Applications
Satfpt is widely used in scientific research for its ability to form stable covalent bonds with biomolecules. Some key applications include:
Bioconjugation: Used to attach fluorescent labels or other probes to proteins, nucleic acids, and other biomolecules.
Crosslinking: Employed in the formation of crosslinked networks in hydrogels and other polymeric materials.
Drug Delivery: Utilized in the development of targeted drug delivery systems by conjugating drugs to specific biomolecules.
Immunoassays: Used in the preparation of conjugates for immunoassays and other diagnostic applications.
Mechanism of Action
The mechanism of action of Satfpt involves the formation of covalent bonds with nucleophilic groups on biomolecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the azido group can participate in cycloaddition reactions to form triazoles. These reactions enable the compound to effectively label or crosslink biomolecules, facilitating various biochemical and biophysical studies .
Comparison with Similar Compounds
Similar Compounds
Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate: Similar in structure but lacks the thiazole ring.
Succinimidyl 4-azidobenzoate: Similar but without the fluorine atoms and thiazole ring.
Uniqueness
Satfpt is unique due to the presence of both the azido and thiazole groups, which provide additional reactivity and versatility in bioconjugation and crosslinking applications. The tetrafluorophenyl group enhances the compound’s stability and reactivity compared to non-fluorinated analogs .
Properties
CAS No. |
131238-06-7 |
|---|---|
Molecular Formula |
C14H5F4N5O4S |
Molecular Weight |
415.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2,3,5,6-tetrafluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H5F4N5O4S/c15-8-7(9(16)11(18)12(10(8)17)21-22-19)13-20-4(3-28-13)14(26)27-23-5(24)1-2-6(23)25/h3H,1-2H2 |
InChI Key |
OEIRWCMNZGTFEM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Key on ui other cas no. |
131238-06-7 |
Synonyms |
SATFPT succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


